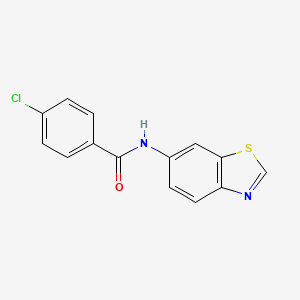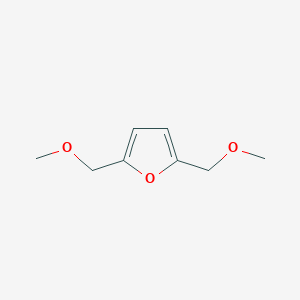
2,5-Bis(methoxymethyl)furan
Overview
Description
2,5-Bis(methoxymethyl)furan is a furan derivative that has garnered significant interest due to its potential applications in various fields, including biofuels and chemical synthesis. This compound is characterized by the presence of two methoxymethyl groups attached to the 2 and 5 positions of the furan ring, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
2,5-Bis(methoxymethyl)furan, also known as FDME, is an organic compound . It is primarily used as a solvent for dyes, resins, and rubber . Additionally, due to its unique chemical structure and reactivity, FDME serves as an important intermediate in organic synthesis . It can be used to synthesize other compounds such as diesters, polypeptides, and heterocyclic compounds .
Mode of Action
The mode of action of FDME is primarily through its interaction with its targets in the form of a solvent or a synthetic intermediate . As a solvent, it dissolves other substances, facilitating various chemical reactions . As a synthetic intermediate, its unique chemical structure and reactivity allow it to participate in various chemical reactions, leading to the formation of other compounds .
Biochemical Pathways
The biochemical pathways involving FDME are primarily related to its synthesis and use in organic synthesis . One common method of preparing FDME is through the etherification reaction of furan, typically using methanol and sulfuric acid as reactants . This reaction is acid-catalyzed, converting furan into FDME . In the context of organic synthesis, FDME can participate in various reactions due to its unique chemical structure and reactivity, leading to the formation of other compounds .
Pharmacokinetics
FDME is a relatively stable compound at room temperature and can be purified by distillation under appropriate conditions . It is soluble in many organic solvents, such as ethanol, ether, and ketone , suggesting that it may have good bioavailability if used in pharmaceutical applications.
Result of Action
The result of FDME’s action depends on its application. As a solvent, it can dissolve other substances, facilitating various chemical reactions . As a synthetic intermediate, it can participate in various chemical reactions, leading to the formation of other compounds . These compounds can have various molecular and cellular effects depending on their specific properties and applications.
Action Environment
The action of FDME can be influenced by various environmental factors. For instance, the synthesis of FDME from furan is typically carried out under acidic conditions . The stability of FDME at room temperature suggests that it can be stored and used under normal environmental conditions . Appropriate safety measures should be taken when handling fdme, including wearing suitable personal protective equipment and avoiding contact with skin and eyes .
Biochemical Analysis
Biochemical Properties
It is known that the compound plays a role in certain biochemical reactions . For instance, it is involved in the etherification of 2,5-bis(hydroxymethyl)furan (BHMF) with methanol . The revealing mechanism of side reactions is crucial for obtaining theoretical yield in industrialization when 2,5-Bis(methoxymethyl)furan yield is above 95% .
Cellular Effects
It is known that the compound can influence cell function by interacting with various biomolecules . For example, it interacts with enzymes such as ZSM-5, which is involved in its catalysis .
Molecular Mechanism
The molecular mechanism of this compound involves several steps. It is known that the compound undergoes a series of reactions, including etherification, to exert its effects . The relatively weak acidity of HP-ZSM-5 suppresses the ring-opening reaction and subsequent side reactions, and introduction of mesopores improves mass transport and slightly increases hydration of 2,5-bis(hydroxymethyl)furan (BHMF) .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits a quicker reaction rate, higher yield, and selectivity, and slower deactivation process .
Metabolic Pathways
It is known that the compound is involved in the etherification of 2,5-bis(hydroxymethyl)furan (BHMF) with methanol .
Transport and Distribution
It is known that the compound can be transported and distributed within cells via certain biomolecules .
Subcellular Localization
It is known that the compound can be localized within certain subcellular compartments via interactions with various biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Bis(methoxymethyl)furan is typically synthesized through the etherification of 2,5-bis(hydroxymethyl)furan with methanol. This reaction is catalyzed by acidic catalysts such as Amberlyst-15 or ZSM-5. The reaction conditions often involve moderate temperatures and the presence of a solvent to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound can be optimized using hierarchical porous ZSM-5 catalysts, which offer higher yields and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(methoxymethyl)furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxymethyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like platinum or palladium.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 2,5-diformylfuran or 2,5-furandicarboxylic acid.
Reduction: Formation of 2,5-bis(hydroxymethyl)furan.
Substitution: Formation of various substituted furans depending on the nucleophile used.
Scientific Research Applications
2,5-Bis(methoxymethyl)furan has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a drug precursor.
Industry: It is used as a biofuel additive due to its high energy density and stability.
Comparison with Similar Compounds
2,5-Bis(hydroxymethyl)furan: A precursor in the synthesis of 2,5-bis(methoxymethyl)furan.
5-Hydroxymethylfurfural: Another furan derivative with similar applications in biofuels and chemical synthesis.
2,5-Furandicarboxylic acid: A compound used in the production of bio-based polymers.
Uniqueness: this compound is unique due to its dual methoxymethyl groups, which enhance its reactivity and make it a valuable intermediate in various chemical processes. Its stability and high energy density also make it an attractive candidate for biofuel applications .
Properties
IUPAC Name |
2,5-bis(methoxymethyl)furan | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-9-5-7-3-4-8(11-7)6-10-2/h3-4H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEPFNDOOWFEKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506011 | |
| Record name | 2,5-Bis(methoxymethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18801-76-8 | |
| Record name | 2,5-Bis(methoxymethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


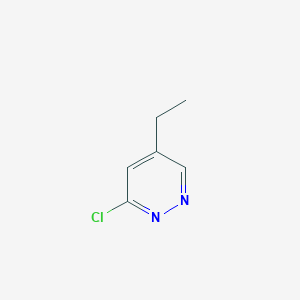

![Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester](/img/structure/B3048872.png)
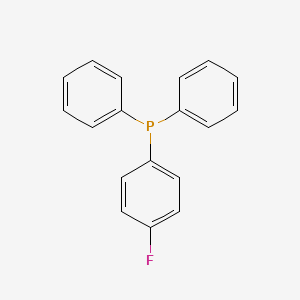


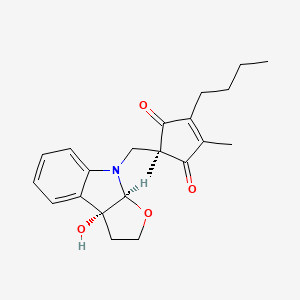
![tert-butyl N-[(1R)-1-phenylethyl]carbamate](/img/structure/B3048879.png)
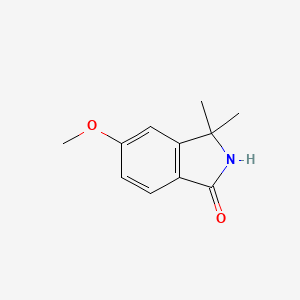
![1,5-Dioxaspiro[2.5]octane](/img/structure/B3048886.png)
![Tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-YL)propyl]carbamate](/img/structure/B3048887.png)
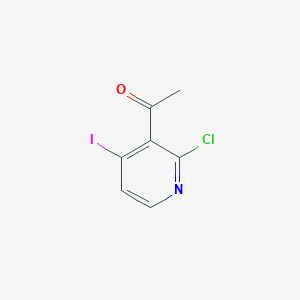
![Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl-](/img/structure/B3048890.png)
